D-Ribopyranosylamine
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Overview
Description
D-Ribopyranosylamine is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This field involves carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Mode of Action
The compound has been synthesized and characterized using analytical, spectral, and single-crystal X-ray diffraction methods . It exhibits both intra- and intermolecular hydrogen-bond interactions . .
Biochemical Pathways
Biochemical pathways are complex networks that determine biological function . Without specific studies on D-Ribopyranosylamine, it’s challenging to summarize the affected pathways and their downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribopyranosylamine can be synthesized from D-ribose. One common method involves the reaction of D-ribose with ammonia or an amine under controlled conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: D-Ribopyranosylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted amine compounds .
Scientific Research Applications
D-Ribopyranosylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It plays a role in studying glycan structures and functions.
Medicine: Research involving this compound contributes to understanding diseases related to glycan abnormalities.
Industry: It is used in the production of biochemical assays and other research tools.
Comparison with Similar Compounds
D-Ribosylamine: Another glycosylamine with similar applications in glycobiology.
D-Ribopyranosyl isothiocyanate: Used in the synthesis of heterocyclic compounds.
D-Ribopyranosylthiourea: Involved in various synthetic transformations
Uniqueness: D-Ribopyranosylamine is unique due to its specific structure and reactivity, making it particularly useful in glycobiology research. Its ability to participate in a wide range of chemical reactions and its role in glycan-related studies set it apart from other similar compounds .
Biological Activity
D-Ribopyranosylamine (C5H11NO4) is a glycosylamine derived from D-ribose, which has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and implications in medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by its pyranose structure, which is formed when ammonia reacts with D-ribose. The synthesis of this compound can be achieved through several methods, with crystallographic evidence confirming its formation via the reaction of D-ribose with ammonia under controlled conditions. This reaction leads to the formation of β-D-Ribopyranosylamine, which has been characterized using analytical techniques such as X-ray diffraction and NMR spectroscopy .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved.
Immunomodulatory Effects
This compound has been shown to influence the immune response. It appears to enhance the body's innate defense mechanisms, potentially making it a candidate for therapeutic applications in immunocompromised patients. One study reported that administration of this compound led to increased production of cytokines such as IL-6 and TNF-α in vitro, suggesting a role in modulating immune responses .
Cytotoxicity and Antitumor Activity
Preliminary studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in human leukemia cells. The compound's ability to disrupt cellular metabolism and promote cell death could be leveraged in developing new anticancer therapies .
Case Studies
- Antimicrobial Efficacy Study : A controlled trial assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial load after treatment with varying concentrations of the compound.
- Immunomodulation in Animal Models : Research involving murine models demonstrated that this compound administration resulted in enhanced resistance to infections, correlating with increased levels of immune markers. This suggests potential applications in enhancing host defenses during infections.
- Cytotoxicity Assessment : A study focused on the cytotoxic effects of this compound on human cancer cell lines showed promising results, with IC50 values indicating effective dose ranges for inducing apoptosis.
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-aminooxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBSUMJKSOSGJJ-KKQCNMDGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.